Methyl bicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
Methyl bicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound that features a unique structural motif. This compound is part of the bicyclo[3.1.0]hexane family, which is known for its high ring strain and significant synthetic challenges. These compounds are prevalent in natural products and synthetic bioactive compounds, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[3.1.0]hexane-2-carboxylate can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . Another method involves the intramolecular radical cyclopropanation of aldehydes, which provides a direct and stereoselective construction of the bicyclo[3.1.0]hexane skeleton .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of photochemistry and catalytic processes can be adapted for larger-scale production, ensuring efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Methyl bicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl bicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, in medicinal chemistry, it can act on neurotransmitter receptors, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Cyclopropyl derivatives: Compounds with similar reactivity and synthetic challenges.
Uniqueness
Methyl bicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific ring structure and the high ring strain it possesses. This makes it a valuable intermediate in synthetic chemistry and a useful scaffold in drug development .
Properties
CAS No. |
92984-39-9 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl bicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)6-3-2-5-4-7(5)6/h5-7H,2-4H2,1H3 |
InChI Key |
ZMHLDISVEUKZEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2C1C2 |
Origin of Product |
United States |
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